

Application Notes and Protocols for Einecs 280-007-5 (4-Phenylbutyric Acid)

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Compound of Interest

Compound Name: *Einecs 280-007-5*

Cat. No.: *B15194915*

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Introduction

Einecs 280-007-5, chemically known as 4-Phenylbutyric acid (4-PBA), is a low molecular weight fatty acid. It is recognized for its dual role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][2][3] These properties have led to its investigation in a wide range of research areas, including cancer, neurodegenerative diseases, and metabolic disorders.[4][5][6] 4-PBA is an FDA-approved drug for the treatment of urea cycle disorders.[4][7] Its primary mechanism of action involves interacting with the hydrophobic regions of unfolded proteins, thereby preventing their aggregation and promoting proper folding, which in turn reduces ER stress.[4][8]

Data Presentation: Dosage and Concentration

The effective dosage and concentration of 4-PBA can vary significantly depending on the experimental model and the specific research question. The following tables summarize the reported quantitative data for in vitro and in vivo studies.

In Vitro Applications: Cell Culture

Cell Line	Concentration	Incubation Time	Application	Reference
Human neuroblastoma (SK-N-SH)	Not specified	Not specified	Alleviation of Tunicamycin-induced ER stress	[9]
Mouse macrophage (RAW264.7)	3 mM	6 h	Inhibition of SiNPs-induced ER stress	[3][10]
Intestinal porcine epithelial (IPEC-J2)	0 - 10 mmol/L	48 h	Assessment of cell viability and barrier function	[11]
Human melanoma (CHL-1 and A375)	5 μ M	24 h	Inhibition of thapsigargin-induced ER stress	[4][7]
Mouse lung epithelial (MLE-12)	Not specified	Not specified	Protection against hyperoxia-induced ER stress	[8]
Chondrocytes	10 mM, 20 mM, 50 mM	Not specified	Reduction of ER stress	[5]
Human embryonic kidney (HEK293)	Not specified	Not specified	Re-trafficking of hERG channel protein	[12]
PC12 cells	Not specified	Not specified	Enhancement of autophagy via PI3K/AKT/mTOR pathway	[1]

In Vivo Applications: Animal Models

Animal Model	Dosage	Route of Administration	Application	Reference
Mice (hyperoxia-induced acute lung injury)	10 mg/kg per day	Intraperitoneal	Attenuation of lung injury	[8]
Mice (myocardial infarction)	20 mg/kg/day	Not specified	Prevention of cardiac rupture and remodeling	[13]
Mice (experimental autoimmune encephalomyelitis)	200 mg/kg	Daily systemic treatment	Alleviation of mechanical and orofacial hypersensitivity	[6]
Mice (heatstroke)	Not specified	Pretreatment	Prevention of intestinal injury	[5]
Mice (GM2 gangliosidosis model)	Not specified	Not specified	Mitigation of neurodegeneration	[14]

Experimental Protocols

In Vitro Experiment: Inhibition of ER Stress in Cell Culture

This protocol provides a general guideline for using 4-PBA to inhibit ER stress in a mammalian cell line.

Materials:

- 4-Phenylbutyric acid (4-PBA) powder
- Dimethyl sulfoxide (DMSO), sterile
- Complete cell culture medium appropriate for the cell line

- Phosphate-buffered saline (PBS), sterile
- Cell line of interest
- ER stress inducer (e.g., Tunicamycin, Thapsigargin) - optional

Procedure:

- Preparation of 4-PBA Stock Solution:
 - Dissolve 4-PBA powder in sterile DMSO to create a high-concentration stock solution (e.g., 1 M).
 - Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[\[2\]](#)
- Cell Seeding:
 - Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach the desired confluency at the time of treatment.
 - Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for treatment.
- Treatment with 4-PBA:
 - Dilute the 4-PBA stock solution in complete cell culture medium to the desired final concentration (refer to the In Vitro Applications table for guidance).
 - If inducing ER stress, prepare a medium containing both the ER stress inducer and 4-PBA.
 - Remove the existing medium from the cells and wash once with sterile PBS.
 - Add the medium containing 4-PBA (and the ER stress inducer, if applicable) to the cells.
 - Incubate the cells for the desired period (e.g., 6, 24, or 48 hours).
- Downstream Analysis:

- After the incubation period, harvest the cells for downstream analysis, such as:
 - Western Blotting: To analyze the expression levels of ER stress markers (e.g., GRP78, CHOP, p-PERK, p-IRE1 α).
 - RT-qPCR: To measure the mRNA levels of genes involved in the unfolded protein response.
 - Cell Viability Assays (e.g., MTT, CCK-8): To assess the effect of 4-PBA on cell survival. [\[11\]](#)
 - Immunofluorescence: To visualize the localization of proteins of interest.

In Vivo Experiment: Administration of 4-PBA in a Mouse Model

This protocol provides a general guideline for the intraperitoneal administration of 4-PBA in a mouse model.

Materials:

- 4-Phenylbutyric acid (4-PBA) powder
- Sterile saline (0.9% NaCl)
- Syringes and needles appropriate for intraperitoneal injection in mice
- Animal balance

Procedure:

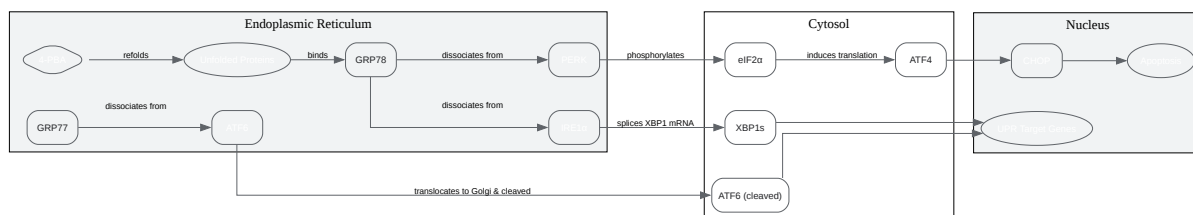
- Preparation of 4-PBA Solution for Injection:
 - Dissolve the 4-PBA powder in sterile saline to the desired concentration. The solubility in aqueous solutions can be limited, so gentle warming or sonication may be required. Ensure the solution is completely dissolved and sterile-filtered before injection.
- Animal Handling and Dosing:

- Weigh each mouse accurately to determine the correct volume of the 4-PBA solution to inject.
- The dosage will depend on the specific study design (refer to the In Vivo Applications table). For example, for a 10 mg/kg dose in a 25 g mouse, you would administer 0.25 mg of 4-PBA.
- Administer the 4-PBA solution via intraperitoneal (IP) injection.
- Experimental Timeline and Monitoring:
 - Follow the established experimental timeline for your specific model. This may involve daily injections for a set period.
 - Monitor the animals regularly for any signs of toxicity or adverse effects.
- Tissue Collection and Analysis:
 - At the end of the experiment, euthanize the animals according to approved protocols.
 - Collect tissues of interest for downstream analysis, such as Western blotting, immunohistochemistry, or histological examination, to assess the effects of 4-PBA treatment.

Signaling Pathways and Experimental Workflows

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

ER stress triggers a signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. 4-PBA acts as a chemical chaperone to alleviate ER stress, thereby modulating the UPR.

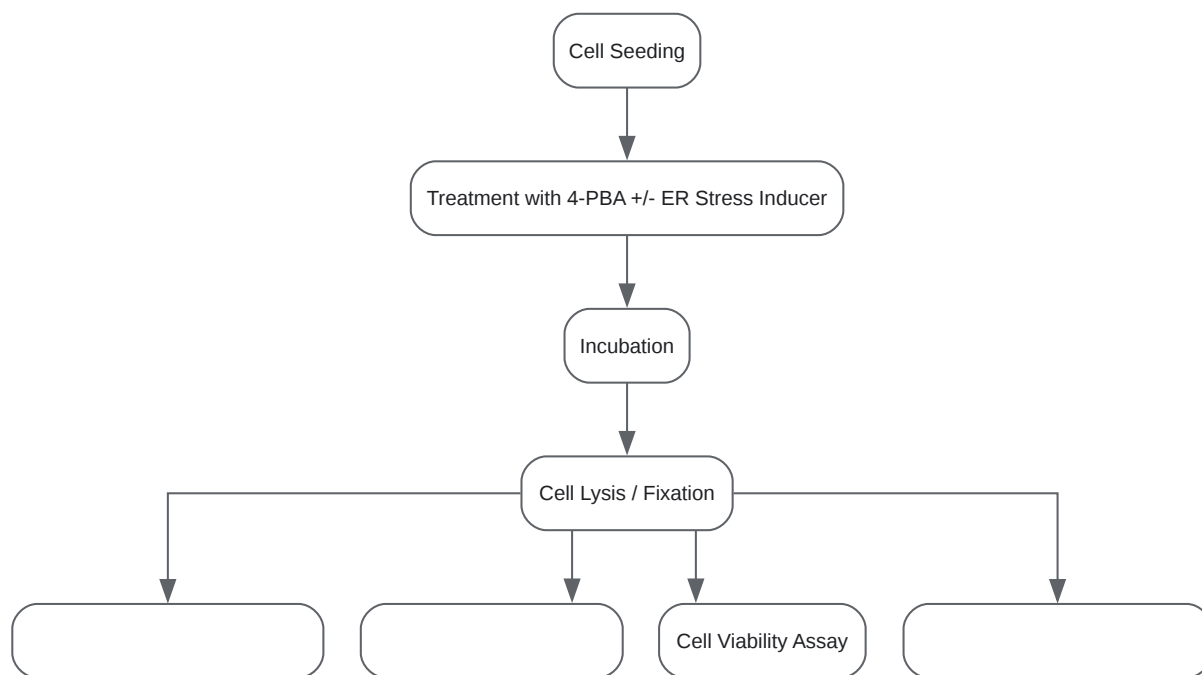


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Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow for In Vitro 4-PBA Studies

The following diagram illustrates a typical workflow for investigating the effects of 4-PBA on a cell line in vitro.

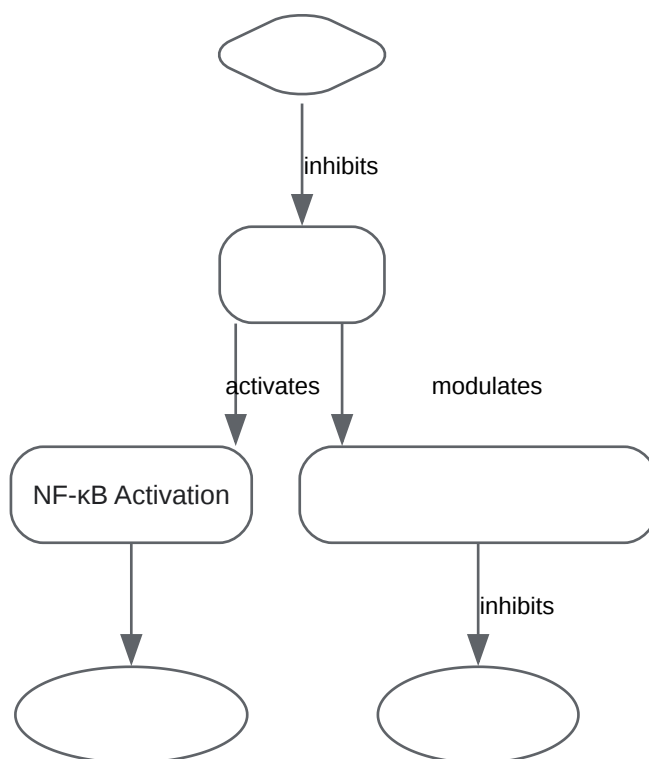


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Caption: A standard workflow for in vitro experiments using 4-PBA.

4-PBA's Influence on NF- κ B and PI3K/AKT/mTOR Pathways

4-PBA has been shown to modulate inflammatory and survival pathways. Its inhibition of ER stress can lead to downstream effects on pathways such as NF- κ B and PI3K/AKT/mTOR.



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Caption: Downstream effects of 4-PBA on key signaling pathways.

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